2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a chlorine atom at the 2-position and a pyridin-2-yl ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-1-(pyridin-2-yl)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group attached to the nitrogen atom can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the ethyl group.
Reduction Reactions: Products include amines or alcohols formed by the reduction of the benzamide or ethyl group.
Scientific Research Applications
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the binding interactions. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(pyridin-2-yl)ethyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.
2-chloro-N-[1-(pyridin-2-yl)ethyl]thiobenzamide: Similar structure with a thiobenzamide group instead of a benzamide group.
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzylamine: Similar structure with a benzylamine group instead of a benzamide group.
Uniqueness
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of both a chlorine atom and a pyridin-2-yl ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(1-pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(13-8-4-5-9-16-13)17-14(18)11-6-2-3-7-12(11)15/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPPWBLMIFCVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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